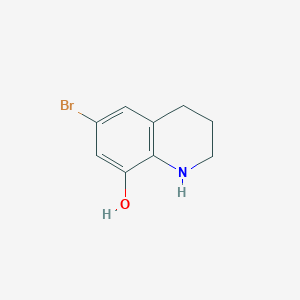

6-Bromo-1,2,3,4-tetrahydroquinolin-8-ol

Description

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroquinolin-8-ol |

InChI |

InChI=1S/C9H10BrNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h4-5,11-12H,1-3H2 |

InChI Key |

SNGQYYQBQOLXOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Br)O)NC1 |

Origin of Product |

United States |

Preparation Methods

Four-Step Synthesis from 3-Bromophenylacetonitrile

A robust and efficient chemical synthesis method for related tetrahydroisoquinoline derivatives (structurally similar to tetrahydroquinolines) was reported involving four key steps: reduction, amidation, ring closure, and hydrolysis. This method can be adapted for 6-bromo-1,2,3,4-tetrahydroquinolin-8-ol synthesis with modifications to introduce the hydroxyl group.

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Reduction | 3-Bromophenylacetonitrile is reduced to 3-bromophenethylamine | Raney nickel catalyst, hydrogen gas, methanol or ethanol solvent | 3-Bromophenethylamine |

| 2. Amidation | 3-Bromophenethylamine reacts with methyl chloroformate and acid-binding agent | Organic solvent, controlled temperature | Methyl 3-bromophenethylcarbamate |

| 3. Cyclization | Reaction with 2-oxoacetic acid and concentrated sulfuric acid in tetrahydrofuran | Acidic conditions promote ring closure | 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

| 4. Hydrolysis | Treatment with sulfuric acid to remove protecting groups | Acid hydrolysis | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

This method provides a high yield and efficient pathway for brominated tetrahydroisoquinoline derivatives, which are structurally close analogs to tetrahydroquinolines, suggesting its potential adaptation.

Catalytic Hydrogenation of 8-Hydroxyquinoline Derivatives

Another well-documented approach involves the catalytic hydrogenation of 8-hydroxyquinoline derivatives to obtain the corresponding tetrahydroquinolin-8-ol compounds, including brominated analogs.

- Starting from 5-anilino-8-hydroxyquinolines, catalytic hydrogenation under mild conditions using palladium on carbon (Pd-C) as catalyst in ethanol solvent under hydrogen atmosphere leads to selective reduction of the quinoline nucleus.

- The hydroxyl group at the 8-position facilitates hydrogenation and ring saturation.

- The reaction proceeds smoothly at moderate temperatures (reflux in ethanol) over several hours (typically 7 hours).

- Purification is achieved by filtration and crystallization.

This method is notable for preserving the hydroxyl group while saturating the quinoline ring, yielding 1,2,3,4-tetrahydroquinolin-8-ol derivatives with high purity and good yield (approximately 89-90%).

Synthetic Considerations for Bromine Substitution

- Bromine substitution at the 6-position is typically introduced on the aromatic precursor before ring closure or hydrogenation.

- Starting materials such as 3-bromophenylacetonitrile or 3-bromophenethylamine ensure the bromine is positioned correctly for subsequent cyclization.

- The bromine atom is stable under the hydrogenation and acidic conditions used in these syntheses.

Alternative Synthetic Routes

- Bischler–Napieralski reaction and asymmetric transfer hydrogenation (ATH) have been employed for related tetrahydroisoquinoline systems but can be adapted for tetrahydroquinoline derivatives.

- These methods involve cyclization of β-phenylethylamine derivatives followed by selective hydrogenation using chiral catalysts for stereoselective synthesis, which may be relevant for enantiomerically pure compounds.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reactions | Catalyst/Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Four-step synthesis from 3-bromophenylacetonitrile | 3-Bromophenylacetonitrile | Reduction, amidation, cyclization, hydrolysis | Raney Ni, methyl chloroformate, H2SO4 | Hydrogenation in MeOH/EtOH, acidic cyclization | High | Efficient, scalable |

| Catalytic hydrogenation of 8-hydroxyquinoline derivatives | 5-Anilino-8-hydroxyquinoline | Hydrogenation | Pd-C, H2 | Reflux in ethanol, 7 h | ~89-90% | Mild conditions, preserves hydroxyl group |

| Bischler–Napieralski + ATH (for analogs) | β-Phenylethylamine derivatives | Cyclization, asymmetric hydrogenation | Acid catalyst, Ru-based chiral catalyst | Multi-step, chiral conditions | Moderate to high | For stereoselective synthesis |

Research Findings and Optimization Notes

- The presence of the hydroxyl group at the 8-position assists in the hydrogenation step by facilitating ring saturation without affecting the substituents.

- Control of reaction temperature and solvent choice is critical for optimizing yield and purity, especially in amidation and cyclization steps.

- Use of Raney nickel or Pd-C catalysts is preferred for selective hydrogenation, with Pd-C favored for mild conditions and better functional group tolerance.

- Acidic cyclization using sulfuric acid or similar strong acids is effective in ring closure and hydrolysis steps, but requires careful control to avoid side reactions.

- Ligand-free catalytic systems have been successfully employed, simplifying the process and reducing costs.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,2,3,4-tetrahydroquinolin-8-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-Bromo-1,2,3,4-tetrahydroquinolin-8-ol exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| HOP-62 (Lung carcinoma) | 100.07 | |

| CCRF-CEM (Leukemia) | 90.41 | |

| NCI-H460 (Lung carcinoma) | 52.11 |

The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. These findings suggest that this compound could serve as a promising lead compound in the development of novel anticancer therapies.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Preliminary research indicates that it possesses significant activity against various bacterial strains, which may help address the growing issue of antibiotic resistance. Further studies are needed to elucidate the specific mechanisms by which it exerts these effects.

OLED Materials

This compound is being explored as a potential material for organic light-emitting diodes (OLEDs). Its unique electronic properties may allow it to function as a dopant or host material in OLED applications. Research into its photophysical properties is ongoing to assess its viability for commercial use in display technologies .

Case Studies

Several case studies have been conducted to investigate the biological efficacy and potential applications of this compound:

Cytotoxicity Assays

A study assessed the cytotoxic effects on multiple cancer cell lines and found that the compound induced apoptosis in a dose-dependent manner. Increased markers of apoptosis were observed at higher concentrations, reinforcing its potential as an anticancer agent.

Kinase Inhibition Studies

Research evaluated the inhibitory effects on cyclin-dependent kinases (CDKs), revealing an IC50 range indicating potent inhibition. This suggests that this compound may be effective in targeting pathways critical to cancer progression.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in pathogen replication, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 6-Bromo-1,2,3,4-tetrahydroquinolin-8-ol and Related Compounds

*Molecular weight calculated based on formula C₉H₁₀BrNO.

Physicochemical Properties

- Lipophilicity: Introduction of trifluoromethoxy (e.g., 6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one) increases logP, enhancing blood-brain barrier penetration .

- Solubility: Hydroxyl groups (e.g., in this compound) improve aqueous solubility, whereas methyl or trifluoromethoxy groups reduce it .

Biological Activity

6-Bromo-1,2,3,4-tetrahydroquinolin-8-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydroquinoline core with a bromine substituent at the 6-position and a hydroxyl group at the 8-position. This unique structure contributes to its diverse biological activities.

Antioxidant Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antioxidant properties. The presence of the hydroxyl group is believed to play a crucial role in scavenging free radicals, thereby reducing oxidative stress in biological systems .

Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from damage caused by oxidative stress and neuroinflammation. In vitro experiments demonstrated that this compound reduces cell death in neuronal cultures exposed to neurotoxic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it exhibits inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

In vivo studies suggest that this compound possesses anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in animal models of inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound has been reported to inhibit specific enzymes involved in inflammation and oxidative stress pathways.

- Modulation of Signaling Pathways : It influences various signaling cascades, including those related to apoptosis and cell survival.

- Interaction with Receptors : Binding studies suggest that it may interact with neurotransmitter receptors and other molecular targets relevant to its neuroprotective effects.

Study on Neuroprotection

A study published in Pharmacology Research examined the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results indicated that treatment with this compound significantly improved motor function and reduced neurodegeneration markers compared to control groups .

Antimicrobial Efficacy Assessment

In another study focused on antimicrobial activity published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.